5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
CAS No.: 941244-26-4
Cat. No.: VC11869430
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941244-26-4 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 5-[(4-methylphenyl)methylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-16-2-4-17(5-3-16)15-24-22-20(14-23)25-21(30-22)18-6-8-19(9-7-18)31(27,28)26-10-12-29-13-11-26/h2-9,24H,10-13,15H2,1H3 |
| Standard InChI Key | UFAWBUPACRGTTF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[(4-methylphenyl)methylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile, reflects its three primary components:
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Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3.
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4-Morpholinylsulfonylphenyl group: A phenyl ring substituted with a morpholine sulfonyl moiety at the para position.
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4-Methylbenzylamino group: A benzylamine derivative with a methyl group at the para position of the benzene ring.
The canonical SMILES string (CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N) and InChIKey (UFAWBUPACRGTTF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
| Topological Polar Surface Area | 113 Ų |
| logP (Predicted) | 3.2 |
Synthesis and Preparation
Synthetic Pathways
Though explicit synthetic details are scarce in public domains, the compound’s structure suggests a multi-step assembly involving:
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Oxazole Core Formation: Cyclization of a cyanamide precursor with a carbonyl compound under acidic or basic conditions.
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Sulfonylation: Introduction of the morpholine sulfonyl group via reaction of a phenylsulfonyl chloride derivative with morpholine.
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Amination: Coupling of the 4-methylbenzylamine moiety to the oxazole ring using nucleophilic substitution or Buchwald-Hartwig amination .
A critical challenge lies in optimizing the sulfonylation step, as steric hindrance from the morpholine ring may necessitate high-temperature conditions or specialized catalysts .
Purification and Characterization
Post-synthesis purification likely employs chromatographic techniques (e.g., flash column chromatography) followed by recrystallization from polar aprotic solvents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.
Structural and Computational Analysis
Conformational Dynamics
Density functional theory (DFT) simulations predict that the morpholine sulfonyl group adopts a chair conformation, minimizing steric clashes with the oxazole ring. The para-methylbenzylamino chain exhibits rotational flexibility, enabling interactions with hydrophobic binding pockets in biological targets.
Pharmacophore Mapping
The compound’s pharmacophore includes:
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Hydrogen bond acceptor: Sulfonyl oxygen atoms.
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Hydrophobic region: 4-Methylphenyl group.
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Electron-deficient center: Oxazole nitrile moiety.
These features align with kinase inhibitor scaffolds, suggesting potential adenosine triphosphate (ATP)-competitive activity.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
The target compound’s lower logP compared to 7706-0908 suggests improved aqueous solubility, beneficial for in vitro assays .
Future Research Directions
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Kinase Profiling: High-throughput screening against kinase panels to identify lead targets.
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Structure-Activity Relationship (SAR): Modifying the benzylamino and sulfonyl groups to enhance potency.
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In Vivo Toxicity Studies: Assessing metabolic stability and organ-specific toxicity in model organisms.
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